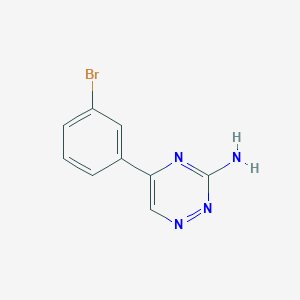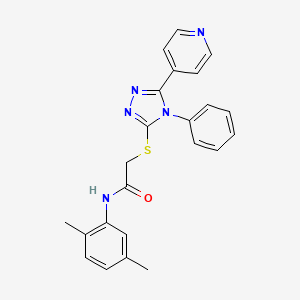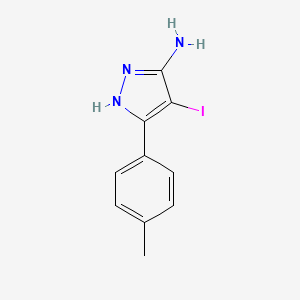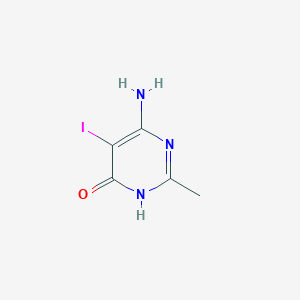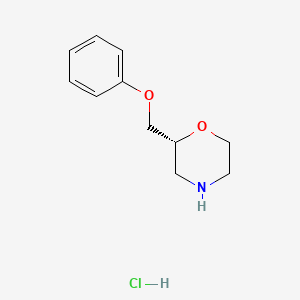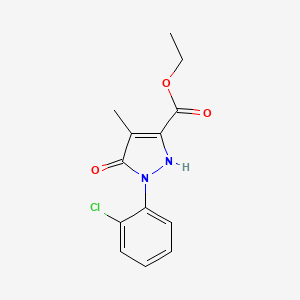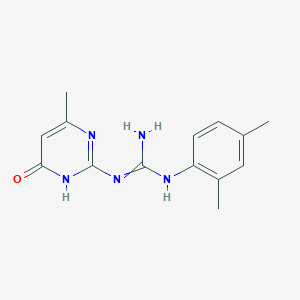
1-(2,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a complex organic compound that features a guanidine group linked to a pyrimidine ring and a dimethylphenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidin umfasst typischerweise die folgenden Schritte:
Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Biginelli-Reaktion synthetisiert werden, bei der ein Aldehyd, ein β-Ketoester und Harnstoff unter sauren Bedingungen kondensiert werden.
Anbindung der Guanidingruppe: Die Guanidingruppe kann durch Reaktion des Pyrimidinderivats mit einem geeigneten Guanidinreagenz, wie beispielsweise Guanidinhydrochlorid, in Gegenwart einer Base wie Natriummethoxid eingeführt werden.
Einführung der Dimethylphenylgruppe: Der letzte Schritt beinhaltet die Kupplung der Dimethylphenylgruppe an das Guanidin-Pyrimidin-Zwischenprodukt, die durch eine nucleophile Substitutionsreaktion erreicht werden kann.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung fortschrittlicher Katalysatoren, optimierter Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann abhängig von den vorhandenen funktionellen Gruppen an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Natriummethoxid oder Elektrophile wie Alkylhalogenide.
Hauptsächlich gebildete Produkte
Oxidation: Bildung oxidierter Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung reduzierter Derivate mit hydrierten funktionellen Gruppen.
Substitution: Bildung substituierter Derivate mit neuen funktionellen Gruppen, die bestehende ersetzen.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.
Biologie: Für seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebswirkungen.
Medizin: Für seine potenziellen therapeutischen Wirkungen untersucht und als Leitstruktur für die Entwicklung von Medikamenten.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(2,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben, wodurch ihre Aktivität moduliert wird. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2,4-Dimethylphenyl)-3-(4-oxo-1,4-dihydropyrimidin-2-yl)guanidin: Fehlt die Methylgruppe am Pyrimidinring.
1-(2,4-Dimethylphenyl)-3-(6-methyl-1,4-dihydropyrimidin-2-yl)guanidin: Fehlt die Oxogruppe am Pyrimidinring.
Einzigartigkeit
1-(2,4-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidin ist einzigartig aufgrund des Vorhandenseins sowohl der Dimethylphenyl- als auch der 6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl-Gruppe. Diese Kombination von funktionellen Gruppen verleiht der Verbindung eindeutige chemische und biologische Eigenschaften, was sie zu einem wertvollen Molekül für Forschung und Entwicklung macht.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-4-5-11(9(2)6-8)17-13(15)19-14-16-10(3)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVFROXGWUYYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
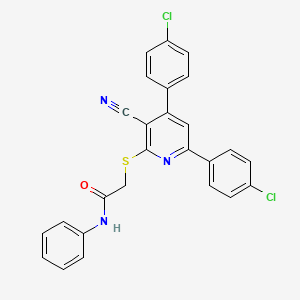
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)

![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
